
MOLYBDENUM OXIDE
概述
描述
MOLYBDENUM OXIDE compounds are a class of chemical compounds that contain molybdenum-oxygen bonds. These compounds are significant in various fields due to their unique chemical properties and reactivity. This compound species are often used as catalysts in oxidation reactions and have applications in both industrial and academic research.
准备方法
Synthetic Routes and Reaction Conditions
MOLYBDENUM OXIDE compounds can be synthesized through various methods. One common approach involves the reaction of molybdenum trioxide with organic ligands in the presence of a solvent. For example, the synthesis of binuclear oxomolybdenum (V) xanthate complexes involves the reaction of molybdenum trioxide with xanthate ligands under controlled conditions .
Industrial Production Methods
Industrial production of oxomolybdenum compounds often involves high-temperature methods. For instance, molybdenum carbides can be prepared by reacting molybdenum or this compound with elemental carbon in an atmosphere of hydrogen or hydrocarbon gases at temperatures ranging from 1200 to 2000°C .
化学反应分析
Types of Reactions
MOLYBDENUM OXIDE compounds undergo various types of chemical reactions, including:
Oxidation: this compound compounds are well-known oxidation catalysts.
Reduction: These compounds can also participate in reduction reactions, often involving the transfer of oxygen atoms.
Substitution: Ligand substitution reactions are common, where ligands attached to the molybdenum center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with oxomolybdenum compounds include hydrogen peroxide, tert-butyl hydroperoxide, and various organic ligands. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from reactions involving oxomolybdenum compounds depend on the specific reaction type. For example, oxidation reactions often yield oxidized organic compounds, while reduction reactions can produce reduced organic or inorganic species.
科学研究应用
MOLYBDENUM OXIDE compounds have a wide range of applications in scientific research:
Chemistry: They are used as catalysts in various oxidation reactions, such as the epoxidation of olefins.
Medicine: These compounds are studied for their potential therapeutic applications, including their use in enzyme inhibition and as anticancer agents.
Industry: this compound compounds are used in industrial processes, including the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of oxomolybdenum compounds often involves the transfer of oxygen atoms. For example, in oxidation reactions, the molybdenum center facilitates the transfer of oxygen from the compound to the substrate, resulting in the oxidation of the substrate . The molecular targets and pathways involved depend on the specific application and reaction type.
相似化合物的比较
MOLYBDENUM OXIDE compounds can be compared with other molybdenum-based compounds, such as molybdenum carbonyl complexes. While both types of compounds are used as catalysts, oxomolybdenum compounds are particularly known for their oxidation capabilities . Similar compounds include:
- Molybdenum carbonyl complexes
- Molybdenum carbide
- This compound hydrates
These compounds share some chemical properties but differ in their specific applications and reactivity.
属性
分子式 |
MoO |
|---|---|
分子量 |
111.95 g/mol |
IUPAC 名称 |
oxomolybdenum |
InChI |
InChI=1S/Mo.O |
InChI 键 |
PQQKPALAQIIWST-UHFFFAOYSA-N |
规范 SMILES |
O=[Mo] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Phenol;2,6,6-trimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B8689166.png)
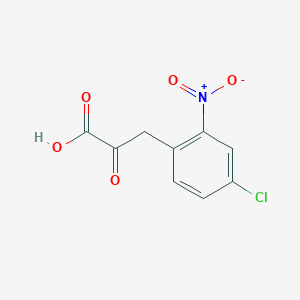
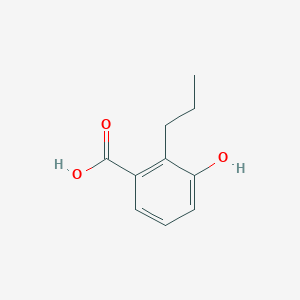
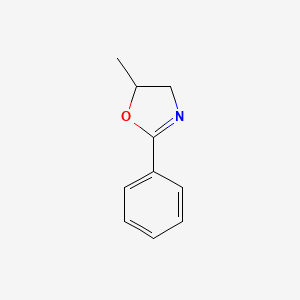
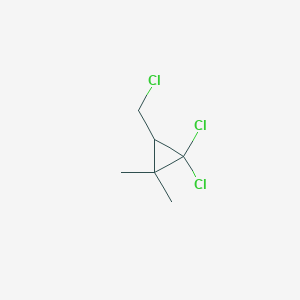
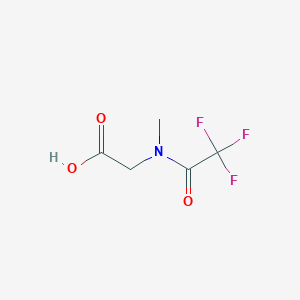

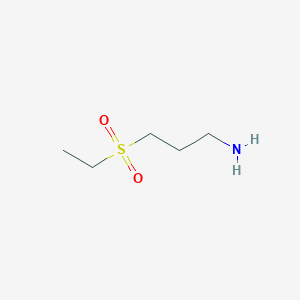
![2-methyl-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B8689222.png)
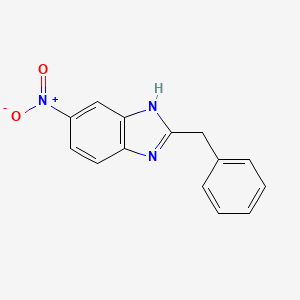
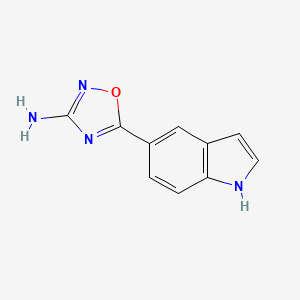

![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol](/img/structure/B8689252.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate](/img/structure/B8689260.png)
